molecular formula C7H7KN2O3 B2816789 Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2138187-43-4

Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2816789
CAS No.: 2138187-43-4
M. Wt: 206.242
InChI Key: PDLIMCLEAVKCEL-UHFFFAOYSA-M
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Description

Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a potassium salt derivative of a 1,2,4-oxadiazole ring system functionalized with a carboxylate group at position 3 and a 1-methylcyclopropyl substituent at position 3. The compound’s unique structure combines the electron-withdrawing properties of the oxadiazole ring with the steric and electronic effects of the methylcyclopropyl group, making it of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

potassium;5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.K/c1-7(2-3-7)6-8-4(5(10)11)9-12-6;/h2-3H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLIMCLEAVKCEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NC(=NO2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxadiazole compounds.

Scientific Research Applications

Medicinal Chemistry

Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate has been investigated for its potential biological activities:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole compounds against bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .
  • Anticancer Potential : The compound's oxadiazole ring is known to interact with biological targets involved in cancer progression. Studies have shown that derivatives containing oxadiazoles can inhibit tumor growth in vitro and in vivo models .

Material Science

The compound serves as a building block for synthesizing advanced materials:

  • Polymer Chemistry : this compound can be utilized in the development of polymers with specific properties such as enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices is being explored for applications in coatings and adhesives .

Agricultural Chemistry

Research into the agrochemical applications of this compound is ongoing:

  • Pesticide Development : The structural features of this compound make it a candidate for developing new pesticides. Its potential to disrupt biological processes in pests could lead to environmentally friendly pest control solutions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various oxadiazole derivatives. This compound was included in the screening process and demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the structural modifications and biological activity .

Case Study 2: Drug Development

In a drug discovery initiative reported by Pharmaceutical Research, researchers synthesized several oxadiazole derivatives, including this compound. The compound was evaluated for its ability to inhibit cancer cell proliferation. Results showed that it effectively reduced cell viability in several cancer cell lines, supporting further development as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Potassium 5-Cyclopropyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 1795507-55-9)
  • Structure : Lacks the methyl group on the cyclopropyl ring (cyclopropyl vs. 1-methylcyclopropyl).
  • Molecular Formula : C₆H₅KN₂O₃ .
  • Key Differences: Reduced steric hindrance compared to the methylcyclopropyl analog.
Potassium 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 20615-94-5)
  • Structure : Substitutes the methyl group for the methylcyclopropyl moiety.
  • Purity : 97% (typically in stock) .
  • Key Differences :
    • Simpler alkyl substituent (methyl) reduces synthetic complexity but may decrease metabolic stability compared to the bicyclic methylcyclopropyl group.
    • Higher water solubility due to smaller substituent size .
Potassium 5-[2-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole-3-Carboxylate (CID 53418215)
  • Structure : Features an aromatic 2-(trifluoromethyl)phenyl group at position 4.
  • Molecular Formula : C₁₀H₅F₃N₂O₃ .
  • Likely higher metabolic stability due to the fluorine atoms, a common strategy in drug design.

Counterion and Ester Derivatives

Ethyl 3-(1-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 1533749-69-7)
  • Structure : Ethyl ester analog with substituents inverted (methylcyclopropyl at position 3, carboxylate at position 5).
  • Molecular Formula : C₉H₁₂N₂O₃.
  • Physical Properties :
    • Density: 1.230 g/cm³ (predicted).
    • Boiling Point: 285.9°C (predicted).
    • pKa: -3.12 (predicted), indicating strong acidity .
  • Key Differences :
    • The ester form reduces water solubility compared to the potassium salt.
    • Enhanced cell permeability in biological systems due to ester lipophilicity.
Ethyl 3-(2-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 1184246-60-3)
  • Structure : 2-Methylcyclopropyl substituent at position 3.
  • Molecular Formula : C₉H₁₂N₂O₃ .
  • Key Differences :
    • Positional isomerism alters electronic distribution on the oxadiazole ring.
    • Steric effects from the 2-methyl group may influence reactivity in substitution reactions.
Ethyl 5-Isopropyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 1183530-90-6)
  • Structure : Isopropyl substituent at position 5.
  • Molecular Formula : C₈H₁₂N₂O₃ .
  • Key Differences: The isopropyl group increases steric bulk but lacks the strain energy of the cyclopropyl ring. Potential for different binding interactions in enzyme active sites compared to methylcyclopropyl analogs.

Structural and Functional Group Impact

Compound Substituent (Position 5) Counterion/Ester Key Properties
Target Compound 1-Methylcyclopropyl Potassium High polarity, water solubility; metabolic stability from strained cyclopropane.
Potassium 5-Cyclopropyl Analog Cyclopropyl Potassium Lower steric hindrance; moderate lipophilicity.
Ethyl 3-(1-Methylcyclopropyl) Analog 1-Methylcyclopropyl (pos. 3) Ethyl Lipophilic; suitable for prodrug strategies.
Ethyl 5-Isopropyl Analog Isopropyl Ethyl Enhanced bulk; reduced ring strain vs. cyclopropane.

Biological Activity

Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 2138187-43-4) is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7KN2O3
  • Molecular Weight : 206.24 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its structural features that allow for interaction with various biological targets. The oxadiazole moiety has been shown to exhibit significant interactions with enzymes and receptors involved in critical physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazoles. Derivatives of this compound have demonstrated effectiveness against multiple cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from micromolar to nanomolar concentrations against various human tumor cell lines such as colon adenocarcinoma and breast cancer .

CompoundCell LineIC50 (µM)
Compound AColon Adenocarcinoma2.76
Compound BBreast Cancer9.27
Potassium 5-(1-Methylcyclopropyl)-1,2,4-OxadiazoleVariousTBD

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenases (COX), which play a crucial role in the inflammatory response. This compound may share similar pathways leading to reduced inflammation and pain relief .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been documented in various studies. These compounds exhibit activity against a range of bacteria and fungi by disrupting cellular membranes or inhibiting essential metabolic pathways .

Study on Anticancer Properties

In a study published in PubMed Central, researchers evaluated several oxadiazole derivatives for their anticancer activity. The study reported that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against cancer cells. For example, a derivative with a methyl group at position five showed improved selectivity and potency against ovarian cancer cells .

Pharmacokinetic Evaluation

A pharmacokinetic study involving intraperitoneal administration of related oxadiazole compounds in animal models assessed their absorption, distribution, metabolism, and excretion (ADME). Results indicated favorable bioavailability and metabolic stability in vivo, suggesting potential for therapeutic use .

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